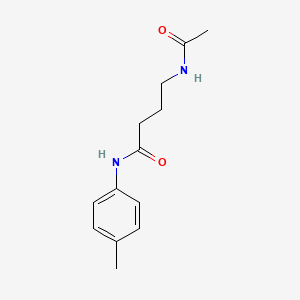
Butanamide, 4-(acetylamino)-N-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 4-(acetylamino)-N-(4-methylphenyl)-: is an organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a butanamide backbone with an acetylamino group and a 4-methylphenyl group attached. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- typically involves the reaction of 4-methylphenylamine with acetic anhydride to form 4-acetylamino-4-methylphenylamine. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the 4-methylphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases. Research is ongoing to understand its pharmacological effects and therapeutic potential.
Industry: In the industrial sector, Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their function. The 4-methylphenyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Acetanilide: Similar structure but lacks the butanamide backbone.
N-Phenylacetamide: Similar structure but lacks the 4-methyl group.
4-Methylacetanilide: Similar structure but lacks the butanamide backbone.
Uniqueness: Butanamide, 4-(acetylamino)-N-(4-methylphenyl)- is unique due to the presence of both the butanamide backbone and the 4-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
50841-24-2 |
|---|---|
Molekularformel |
C13H18N2O2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
4-acetamido-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-12(8-6-10)15-13(17)4-3-9-14-11(2)16/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
GHDCQHLDDJKDKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


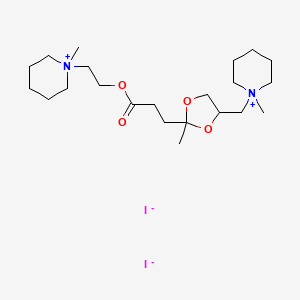
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
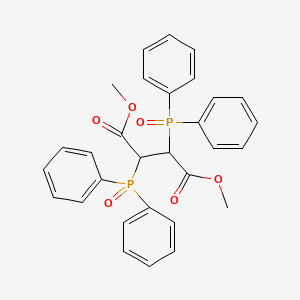
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
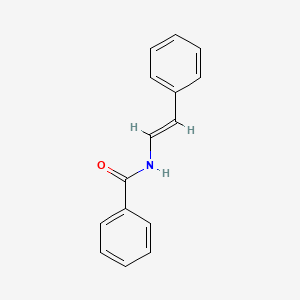

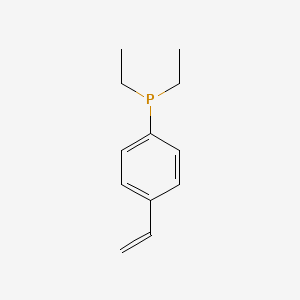

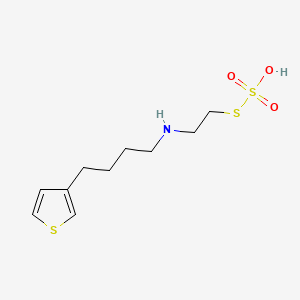
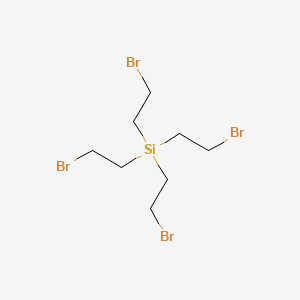
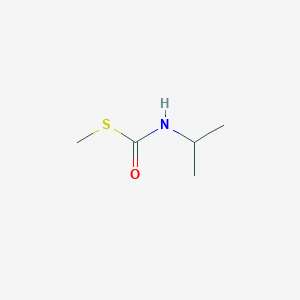


![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
